4-(三异丙基甲硅烷基氧基)苯硼酸

描述

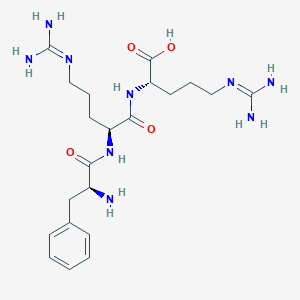

4-(Triisopropylsilyloxy)phenyl boronic acid is a boronic acid derivative, which is a class of compounds widely recognized for their utility in organic synthesis and medicinal chemistry. Boronic acids are known for their role in Suzuki cross-coupling reactions, which are pivotal in constructing carbon-carbon bonds, and for their applications in the synthesis of biologically active compounds, including pharmaceutical agents .

Synthesis Analysis

The synthesis of boronic acid derivatives often involves halogen-lithium exchange reactions, followed by the addition of a borate ester and subsequent hydrolysis. For example, amino-3-fluorophenyl boronic acid was synthesized from 4-bromo-2-fluoroaniline by protecting the amine group, performing a lithium-bromine exchange, adding trimethyl borate, and then hydrolyzing the product . Although the specific synthesis of 4-(Triisopropylsilyloxy)phenyl boronic acid is not detailed in the provided papers, similar methodologies could be applied, considering the general reactivity of boronic acid precursors.

Molecular Structure Analysis

Boronic acids typically have a trigonal planar structure around the boron atom, which can react with bidentate and tridentate ligands to form complexes. For instance, boric acid, a simple boronic acid, reacts with ligands like 4-isopropyltropolone to form 1:1 complexes . The molecular structure of boronic acid derivatives can be further elucidated using techniques such as X-ray crystallography, as demonstrated for amino-3-fluorophenyl boronic acid .

Chemical Reactions Analysis

Boronic acids are versatile in chemical reactions. They can catalyze dehydrative amidation between carboxylic acids and amines, as seen with 2,4-bis(trifluoromethyl)phenylboronic acid . They also participate in hydrometallation reactions, alkylations, and aldol-type reactions when used as Lewis acids . The presence of ortho-substituents on boronic acids can influence their reactivity by preventing the coordination of other reactants to the boron atom, thus accelerating reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids, such as pKa values, can be influenced by their substituents. For instance, amino-3-fluorophenyl boronic acid has a relatively low pKa value, which is significant for its application in glucose sensing materials that operate at physiological pH . The reactivity of boronic acids with N-heterocyclic carbenes can lead to the formation of hydrogen-bonded adducts or anionic boranuidacarboxylic acids, depending on the basicity of the carbene .

科学研究应用

多功能化合物结构

有机膦酸和硼酸,包括类似于4-(三异丙基甲硅烷基氧基)苯硼酸的化合物,由于其在医药、农业和工业化学中的应用而受到极大关注。这些酸可以作为合成中间体、构建模块,并用于传感、蛋白质操作、治疗、生物标记和分离。将氨基膦酸基团引入硼酸可能为应用提供新的机会,尤其是在多功能化合物结构中 (Zhang et al., 2017)。

纳米技术中的光学调制

苯硼酸,包括4-(三异丙基甲硅烷基氧基)苯硼酸,对于糖识别至关重要,并在纳米技术中具有应用。它们可以将亲水聚合物主链锚定到疏水石墨烯或碳纳米管上,并且它们展示了分子结构和单壁碳纳米管中的光致发光量子产率之间的清晰联系 (Mu et al., 2012)。

化学合成中的催化

苯硼酸,包括4-(三异丙基甲硅烷基氧基)苯硼酸等衍生物,用作化学反应中的催化剂。它们在羧酸和胺之间的脱水酰胺化中起着关键作用,这在肽和其他复杂分子的合成中很重要 (Wang et al., 2018)。

碳水化合物识别

在生物医学研究中,硼酸因其与碳水化合物形成络合物的特性而闻名。它们可以使用其4,6-二醇与己吡喃糖苷形成络合物,这一点很重要,因为许多细胞表面糖缀合物都存在游离的4,6-二醇。这使得它们在设计细胞表面糖缀合物的受体和传感器方面很有用 (Dowlut & Hall, 2006)。

化学传感技术

4-(三异丙基甲硅烷基氧基)苯硼酸和类似化合物因其在分子识别和化学传感中的作用而受到研究。它们的结构,特别是N-B给受键的形成,在设计针对生理上重要物质(如糖和儿茶酚胺)的未来化学传感技术中至关重要 (Zhu et al., 2006)。

未来方向

Boronic acids are increasingly utilized in diverse areas of research . They are used in various areas ranging from biological labelling, protein manipulation and modification, separation and the development of therapeutics . This suggests that the study of boronic acids, including “4-(Triisopropylsilyloxy)phenyl Boronic Acid”, will continue to be a promising area of research in the future.

属性

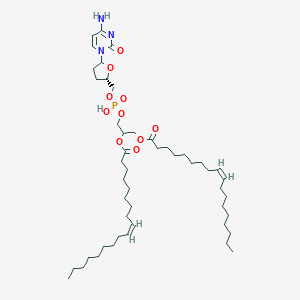

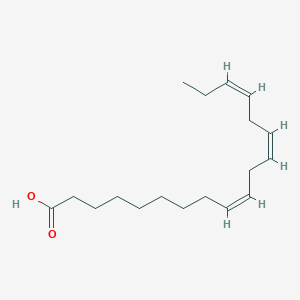

IUPAC Name |

[4-tri(propan-2-yl)silyloxyphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27BO3Si/c1-11(2)20(12(3)4,13(5)6)19-15-9-7-14(8-10-15)16(17)18/h7-13,17-18H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOXJROKPBNKHNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)O[Si](C(C)C)(C(C)C)C(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27BO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Triisopropylsilyloxy)phenyl Boronic Acid | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

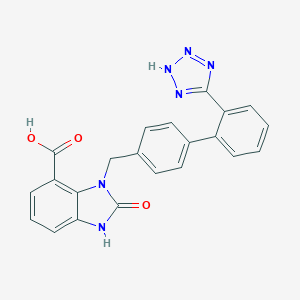

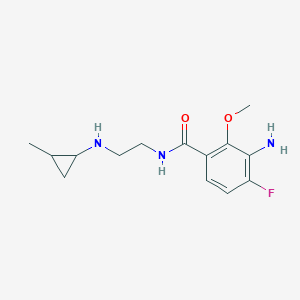

![2-[4-(4,5-Dimethylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B140120.png)

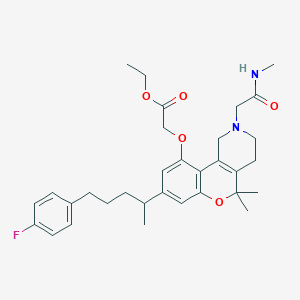

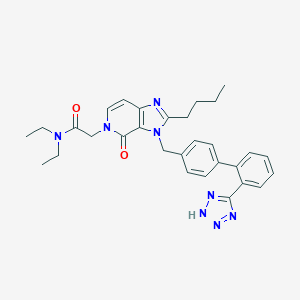

![7-Methoxy-N,N-dimethyl-6-[2-(quinolin-2-yl)ethoxy]quinazolin-4-amine](/img/structure/B140123.png)

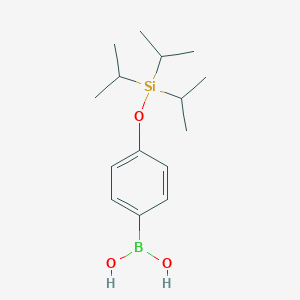

![7-Methoxy-3-methyl-6-[2-(quinolin-2-yl)ethoxy]quinazolin-4(3H)-one](/img/structure/B140126.png)